3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Description
This acrylamide derivative features a prop-2-enamide backbone with a cyano group at position 2 and a 4-nitrophenyl substituent on the amide nitrogen. The phenyl ring at position 3 is substituted with a methoxy group and a (4-bromophenyl)methoxy moiety. The bromine and nitro groups confer strong electron-withdrawing effects, while the methoxy and benzyloxy groups contribute to steric bulk and lipophilicity. The molecular weight is 505.4 g/mol, with a calculated logP (XLogP3) of 6.9, indicating high lipophilicity .
Properties
IUPAC Name |
3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O5/c1-32-22-4-2-3-17(23(22)33-15-16-5-7-19(25)8-6-16)13-18(14-26)24(29)27-20-9-11-21(12-10-20)28(30)31/h2-13H,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAJPVXJBKIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide exhibit significant anticancer properties. For instance, studies on related bromophenyl derivatives have shown promising results against various cancer cell lines, including SMMC-7721 cells, where these compounds demonstrated high antiproliferative activity and inhibition of tumor growth in xenograft models .
Antiviral Properties
The compound has potential antiviral applications, particularly against strains of the H5N1 virus. Similar derivatives have been synthesized and tested, showing notable efficacy in inhibiting viral replication. The mechanism often involves interference with viral RNA synthesis or protein function .
Telomerase Inhibition
Telomerase is a key enzyme in cancer biology, and the development of inhibitors is crucial for cancer therapy. Compounds related to this compound have been investigated for their ability to inhibit telomerase activity, thereby limiting the proliferation of cancer cells .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various heterocyclic compounds. Its structure allows for modifications that lead to derivatives with enhanced biological activities, such as pyrazole and triazole derivatives, which have shown effectiveness against multiple therapeutic targets .
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on a series of bromophenyl derivatives revealed that the compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to the inhibition of telomerase activity, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antiviral Activity
In vitro assays demonstrated that derivatives of this compound effectively reduced viral load in H5N1-infected cells. The study employed plaque reduction assays to quantify the antiviral effects, confirming the compound's potential as an antiviral agent.
Case Study 3: Synthesis and Modification
Research on synthetic pathways highlighted the versatility of this compound in creating novel derivatives with enhanced pharmacological profiles. By modifying functional groups, researchers were able to produce compounds with improved efficacy against various diseases.
Mechanism of Action
The mechanism of action of 3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
Compound A : (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Key Difference : The 4-nitrophenyl group in the target compound is replaced with a 2,4,6-trimethylphenyl group.
- Impact: The trimethylphenyl group increases steric hindrance but reduces electron-withdrawing effects compared to the nitro group. LogP increases slightly (6.9 vs.
Compound B : 3-(2-Chlorophenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide
- Key Difference : The (4-bromophenyl)methoxy-3-methoxyphenyl moiety is replaced with a 2-chlorophenyl group.
- Impact :
Variations in the Phenyl Ring Substituents
Compound C : XCT790 [(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide]
- Key Differences :
- The 4-bromophenylmethoxy group is replaced with a 2,4-bis(trifluoromethyl)phenylmethoxy group.
- The 4-nitrophenylamide is substituted with a thiadiazole ring containing a trifluoromethyl group.
- Impact: Trifluoromethyl groups enhance electron-withdrawing effects and metabolic stability.
Compound D : N-[(4-Methoxyphenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide
- Key Differences: The acrylamide backbone lacks the cyano group. The 2-nitrophenyl group (instead of 4-nitro) and 4-methoxybenzylamide alter electronic distribution.
- Impact: Ortho-nitro substitution reduces resonance stabilization compared to para-nitro, affecting reactivity. Absence of the cyano group decreases electrophilicity at the β-carbon .
Structural and Crystallographic Insights
- Crystal Packing : Bulky substituents like (4-bromophenyl)methoxy may disrupt close packing, reducing melting points compared to simpler analogs. Tools like Mercury facilitate analysis of such effects .
Biological Activity
The compound 3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide , with CAS number 522656-89-9, is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula : C₁₈H₁₅BrN₂O₃
- Molecular Weight : 396.23 g/mol
- Functional Groups : Includes bromine, methoxy, cyano, and nitro groups which are known to influence biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through in vitro studies and molecular docking simulations. The following activities have been noted:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. A study on related cinnamamides demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific cancer-related enzymes (e.g., COX-2) which are involved in tumor growth and inflammation .
2. Anti-inflammatory Effects
In vitro assays have shown that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Compounds structurally similar to this one have been reported to demonstrate:
- Reduced levels of prostaglandin E₂ (PGE₂) in serum samples.
- Lower ulcerogenic effects compared to standard anti-inflammatory drugs like diclofenac .
The exact mechanism of action for this specific compound remains under investigation; however, insights can be drawn from related compounds:
- Molecular Docking Studies : These studies suggest that the compound may bind effectively to active sites of relevant enzymes (e.g., COX-1 and COX-2), potentially blocking their activity and thus mitigating inflammation and tumor progression .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
